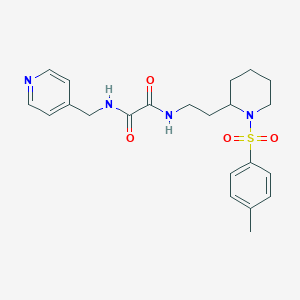
N1-(pyridin-4-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(pyridin-4-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Scientific Research Applications
Cu-Catalyzed N-Arylation
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is used as a promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides. It enables the reaction at room temperature with excellent chemoselectivity and functional group tolerance, producing diverse N-arylation products (Bhunia, De, & Ma, 2022).
Coupling Reaction of Alkynes and Aryl Halides
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This method facilitates the formation of internal alkynes with diverse substitutions (Chen, Li, Xu, & Ma, 2023).
CuI-Catalyzed Amination
N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid is an efficient ligand in CuI-catalyzed amination of aryl halides. It shows moderate to excellent yields and high functional group tolerance in N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia (Wang, Ling, Zhang, Zhang, & Yao, 2015).
Crystalline Structural Analysis
N,N'-bis(pyridin-3-ylmethyl)oxalamide exhibits different conformational polymorphs in crystalline structures. Its structural analysis reveals significant hydrogen bonding and supramolecular tape formations in its molecular packing, important for understanding molecular interactions (Jotani et al., 2016).
Asymmetric Transfer Hydrogenation of Ketones
Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine and related derivatives are synthesized through multi-step reactions involving pyridine. They form active catalysts for transfer hydrogenation of ketones, showing the influence of catalyst structure and reaction conditions on the thermal reactions (Magubane et al., 2017).
properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-5-7-20(8-6-17)31(29,30)26-15-3-2-4-19(26)11-14-24-21(27)22(28)25-16-18-9-12-23-13-10-18/h5-10,12-13,19H,2-4,11,14-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAITJKYWZUANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

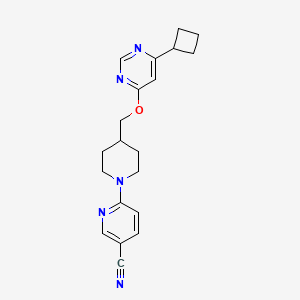
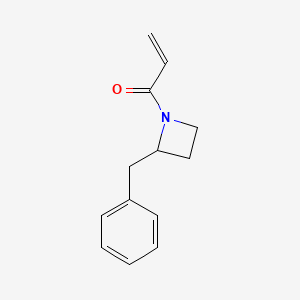
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
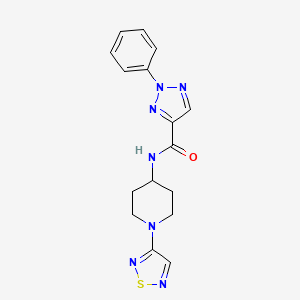
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
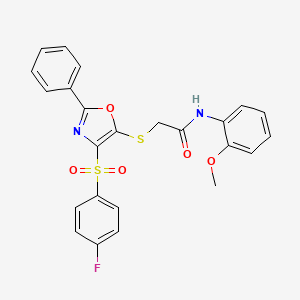

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
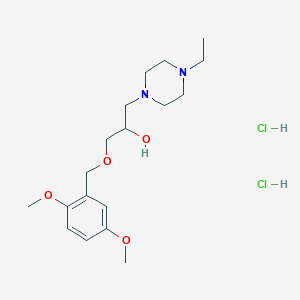

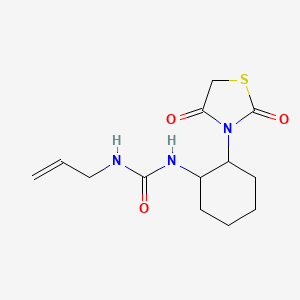
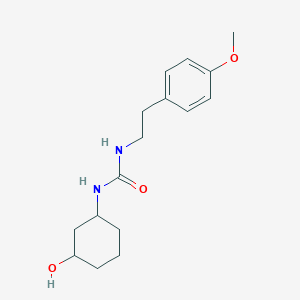
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)